REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:5]=1[OH:14])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:11])([F:12])[F:13])[C:5]=1[OH:14]
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Name
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|
Quantity
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1.8 g
|
Type
|
reactant
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Smiles
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[N+](=O)([O-])C1=C(C(=CC=C1)C(F)(F)F)O
|
Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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1 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The palladium was filtered off
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Type
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CONCENTRATION
|
Details
|
the solution was concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C(=CC=C1)C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |